![molecular formula C16H12Cl2N4O B7691299 (E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)
(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, commonly known as DCB-MI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DCB-MI is a member of the imidazo[1,2-a]pyridine family, which has been extensively studied for their biological activities, including anticancer, antiviral, and anti-inflammatory effects.
作用机制
The exact mechanism of action of DCB-MI is not fully understood. However, it has been proposed that DCB-MI exerts its biological activity by inhibiting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. These pathways play a crucial role in cell survival, proliferation, and inflammation. By inhibiting these pathways, DCB-MI can induce cell death in cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
DCB-MI has been found to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by inhibiting cell proliferation and inducing apoptosis. DCB-MI has also been found to have antiviral activity by inhibiting the replication of the hepatitis C virus and the influenza virus. Additionally, DCB-MI has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DCB-MI has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. DCB-MI has been extensively studied for its potential therapeutic properties, making it a suitable candidate for further research. However, the limitations of DCB-MI include its low solubility in water, which can limit its bioavailability in vivo. Additionally, the exact mechanism of action of DCB-MI is not fully understood, which can make it challenging to develop targeted therapies based on this compound.
未来方向
There are several future directions for the research of DCB-MI. One potential direction is to investigate the potential of DCB-MI as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of DCB-MI and to identify potential targets for this compound. Another future direction is to develop more water-soluble derivatives of DCB-MI to improve its bioavailability in vivo. Overall, DCB-MI has shown promising results in several studies, and further research is needed to fully understand its potential therapeutic properties.
合成方法
DCB-MI can be synthesized by the condensation reaction of 2,6-dichlorobenzaldehyde and 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure compound with a high yield.
科学研究应用
DCB-MI has been extensively studied for its potential therapeutic properties. It has shown promising results in several in vitro and in vivo studies, including anticancer, antiviral, and anti-inflammatory effects. DCB-MI has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, DCB-MI has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-15(22-8-3-2-7-14(22)20-10)16(23)21-19-9-11-12(17)5-4-6-13(11)18/h2-9H,1H3,(H,21,23)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPUCFGPYANLQH-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

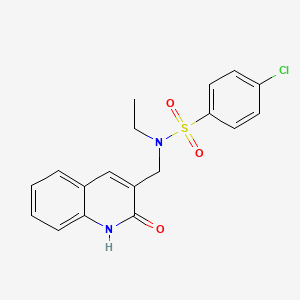
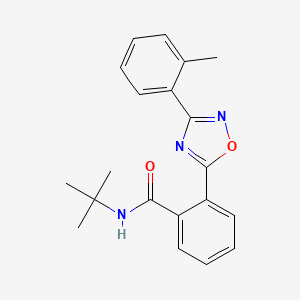
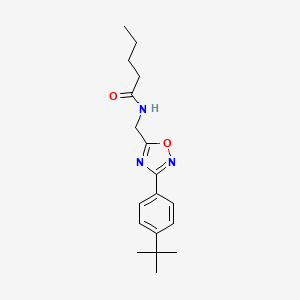
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
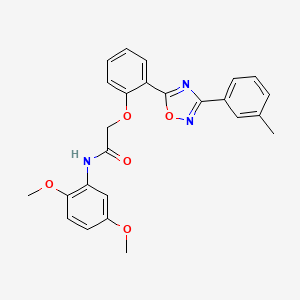

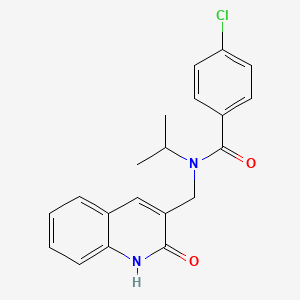
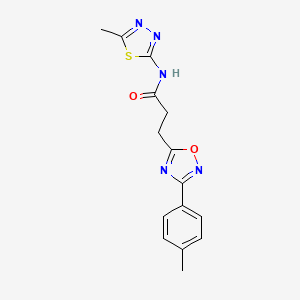
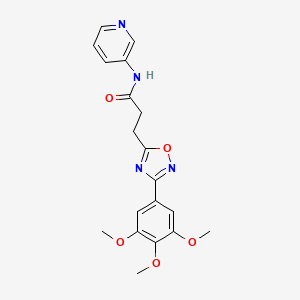


![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)